molecular formula C8H15NO B1194984 1-(1-methylpyrrolidin-2-yl)propan-2-one CAS No. 45771-52-6

1-(1-methylpyrrolidin-2-yl)propan-2-one

Cat. No.: B1194984
CAS No.: 45771-52-6
M. Wt: 141.21 g/mol
InChI Key: ADKXZIOQKHHDNQ-UHFFFAOYSA-N
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Description

1-(1-Methylpyrrolidin-2-yl)propan-2-one is an organic compound with the molecular formula C8H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylpyrrolidin-2-yl)propan-2-one typically involves the reaction of 1-methylpyrrolidine with propanone under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1-methylpyrrolidine, followed by the addition of propanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpyrrolidin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Methylpyrrolidin-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methylpyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • 1-(2-Methylpyrrolidin-1-yl)propan-2-one
  • 1-(1-Tosylpyrrolidin-2-yl)propan-2-one
  • 1-(1-Methylpyrrolidin-2-yl)propan-2-ol

Comparison: 1-(1-Methylpyrrolidin-2-yl)propan-2-one is unique due to its specific structural features and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and ease of functionalization. Its methyl group at the nitrogen atom provides steric hindrance, influencing its reactivity and interaction with other molecules.

Properties

IUPAC Name

1-(1-methylpyrrolidin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXZIOQKHHDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45771-52-6
Record name Hygrine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045771526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYGRINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8N61EC6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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